Unii-1aao72P26F
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Iseganan hydrochloride is synthesized through a series of peptide bond formations. The process involves the sequential addition of amino acids to form the peptide chain, followed by cyclization to form the disulfide bonds. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of Iseganan hydrochloride involves large-scale peptide synthesis techniques. These techniques include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Iseganan hydrochloride undergoes various chemical reactions, including:
Oxidation: The formation of disulfide bonds between cysteine residues.
Reduction: The cleavage of disulfide bonds to yield free thiol groups.
Substitution: The replacement of specific amino acid residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include the oxidized form of Iseganan hydrochloride with disulfide bonds and the reduced form with free thiol groups .
Scientific Research Applications
Iseganan hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and disulfide bond formation.
Biology: Investigated for its antimicrobial properties and its ability to reduce microbial densities in various biological systems.
Medicine: Explored as a potential therapeutic agent for preventing oral mucositis in patients undergoing radiation therapy for head and neck cancer.
Industry: Utilized in the development of antimicrobial coatings and materials.
Mechanism of Action
Iseganan hydrochloride exerts its effects by disrupting the cell membranes of bacteria. It binds to the bacterial membrane and forms pores, leading to the leakage of cellular contents and ultimately cell death. The molecular targets include the lipid components of the bacterial membrane, and the pathways involved are related to membrane disruption and cell lysis .
Comparison with Similar Compounds
Similar Compounds
Protegrin: The natural analog from which Iseganan hydrochloride is derived.
Defensin: Another class of antimicrobial peptides with similar membrane-disrupting properties.
Magainin: An antimicrobial peptide with a similar mechanism of action.
Uniqueness
Iseganan hydrochloride is unique due to its synthetic origin and its specific sequence, which allows for enhanced stability and antimicrobial activity compared to its natural counterparts. Its ability to form stable disulfide bonds contributes to its robustness and effectiveness as an antimicrobial agent .
Properties
CAS No. |
244015-05-2 |
---|---|
Molecular Formula |
C78H129ClN30O19S4 |
Molecular Weight |
1954.8 g/mol |
IUPAC Name |
(1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-21-benzyl-24,30-bis(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide;hydrate;hydrochloride |
InChI |
InChI=1S/C78H126N30O18S4.ClH.H2O/c1-39(2)28-49(99-57(111)32-93-56(110)31-94-63(115)45(79)16-10-24-89-75(81)82)66(118)103-53-36-128-130-38-55(72(124)107-60(40(3)4)73(125)96-34-58(112)97-46(62(80)114)17-11-25-90-76(83)84)106-74(126)61(41(5)6)108-71(123)54-37-129-127-35-52(104-68(120)51(102-70(53)122)30-43-20-22-44(109)23-21-43)69(121)100-47(18-12-26-91-77(85)86)64(116)95-33-59(113)98-48(19-13-27-92-78(87)88)65(117)101-50(67(119)105-54)29-42-14-8-7-9-15-42;;/h7-9,14-15,20-23,39-41,45-55,60-61,109H,10-13,16-19,24-38,79H2,1-6H3,(H2,80,114)(H,93,110)(H,94,115)(H,95,116)(H,96,125)(H,97,112)(H,98,113)(H,99,111)(H,100,121)(H,101,117)(H,102,122)(H,103,118)(H,104,120)(H,105,119)(H,106,126)(H,107,124)(H,108,123)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92);1H;1H2/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-;;/m0../s1 |
InChI Key |
ZYXRBIMTMVZFBC-KRDVWEALSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N.O.Cl |
Canonical SMILES |
CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N.O.Cl |
Origin of Product |
United States |
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